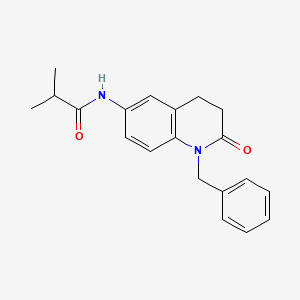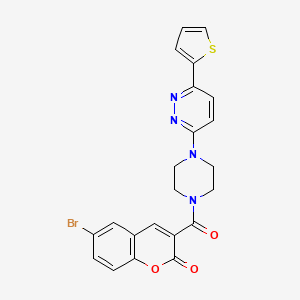![molecular formula C17H13ClF3NO2 B2650433 7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326883-03-7](/img/structure/B2650433.png)
7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Unfortunately, I couldn’t find a specific description for “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one”. However, it seems to be a complex organic compound that likely contains a benzoxazepin ring structure1.
Synthesis Analysis
The synthesis of such complex organic compounds often involves multiple steps and various reagents. For instance, 4-(Trifluoromethyl)benzoyl chloride, a compound with a similar trifluoromethyl group, undergoes a Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone234. However, the specific synthesis process for “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is not available in the retrieved data.Molecular Structure Analysis
The exact molecular structure of “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is not provided in the retrieved data. However, the compound likely contains a benzoxazepin ring, a benzyl group, and a trifluoromethyl group1.Chemical Reactions Analysis
The specific chemical reactions involving “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” are not available in the retrieved data. However, compounds with similar groups, such as 4-(Trifluoromethyl)benzoyl chloride, have been reported to undergo Suzuki-type coupling reactions234.Physical And Chemical Properties Analysis
The physical and chemical properties of “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” are not available in the retrieved data.科学的研究の応用
Dopaminergic Activity
Research has identified the dopaminergic activity of substituted benzazepines, highlighting their potential as agonists of central and peripheral dopamine receptors. These compounds, synthesized through specific cyclization and demethylation processes, have shown preliminary evidence of dopaminergic activity, which was assessed through their effects on renal blood flow and rotational effects in rats with lesions in the substantia nigra, among other methods (Pfeiffer et al., 1982).
Electrochromic Materials
In the field of materials science, donor–acceptor systems involving benzazepine derivatives have been investigated for their potential in creating low bandgap black polymer electrochromes. These materials are of interest for their ability to absorb virtually the whole visible spectrum, making them suitable for applications in electrochromic devices and displays (İçli et al., 2010).
Quantum Chemical Studies
Quantum chemical calculations have been employed to understand the molecular geometry, vibrational frequencies, and electronic properties of benzodiazepine derivatives. Such studies provide insights into the charge transfer within molecules and are crucial for the development of compounds with specific optical and electronic characteristics (Sylaja et al., 2016).
Anticancer and Antibacterial Agents
Benzoxepine-triazole hybrids have been synthesized and evaluated for their antibacterial and anticancer properties. These compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as cytotoxicity against lung and colon cancer cell lines, indicating their potential as therapeutic agents (Kuntala et al., 2015).
Anticonvulsant Effects
Studies on substituted triazolo benzodiazepine derivatives have revealed their potent anticonvulsant effects, suggesting their utility in the treatment of seizures and other convulsive disorders (Narayana et al., 2006).
Safety And Hazards
The specific safety and hazards associated with “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” are not available in the retrieved data. However, similar compounds, such as 4-(Trifluoromethyl)benzoyl chloride, are known to cause severe skin burns and eye damage56.
将来の方向性
The future directions for research and applications of “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” are not available in the retrieved data.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, please refer to specific scientific literature or consult a chemistry professional.
特性
IUPAC Name |
7-chloro-4-[[4-(trifluoromethyl)phenyl]methyl]-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO2/c18-14-5-6-15-12(7-14)9-22(16(23)10-24-15)8-11-1-3-13(4-2-11)17(19,20)21/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJZLBBIAMMDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

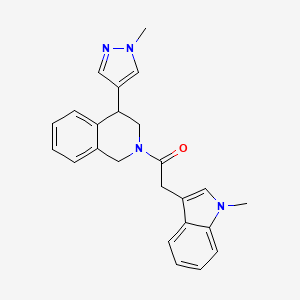
![3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2650351.png)
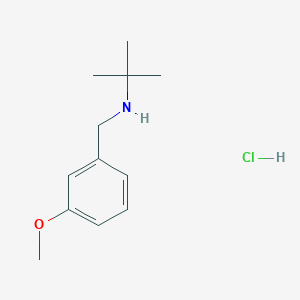
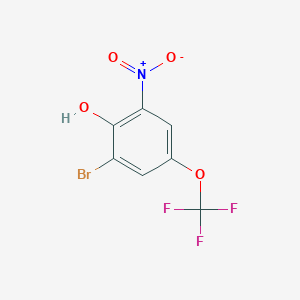
![3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2650357.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2650358.png)


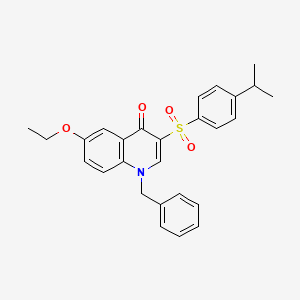
![(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2650364.png)
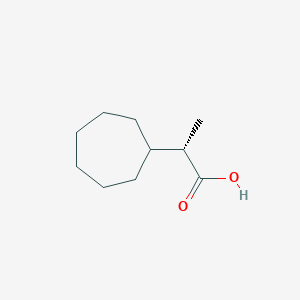
![1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2650366.png)
